

Morpholinoethanol: A Technical Guide to Laboratory Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological data for **Morpholinoethanol** (also known as N-(2-hydroxyethyl)morpholine). The information is intended to support risk assessment and ensure safe handling of this compound in a laboratory setting. This document summarizes key toxicological endpoints, details the experimental protocols used to derive this data, and provides visual workflows for safety assessment and handling.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **Morpholinoethanol**.

Table 1: Acute Toxicity of Morpholinoethanol

Route of Exposure	Species	LD50 (Median Lethal Dose)	Reference
Oral	Rat	5500 mg/kg	[1]
Dermal	Rabbit	>16000 mg/kg	[1][2]
Dermal	Guinea Pig	2500 mg/kg	[1]
Intraperitoneal	Mouse	3600 mg/kg	[1]
Subcutaneous	Mouse	2650 mg/kg	[1]



Table 2: Irritation Data for Morpholinoethanol

Type of Irritation	Species	Observation	Classification	Reference
Skin Irritation	Rabbit	Causes skin irritation.	Category 2	[2][3]
Eye Irritation	Rabbit	Causes serious eye irritation.	Category 2	[2][3]
Respiratory Irritation	-	May cause respiratory irritation.	STOT SE 3	[2][4]

Hazard Identification and Classification

Morpholinoethanol is classified as a hazardous substance. Key hazard statements include:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

The substance may also cause sensitization by skin contact[1]. Long-term exposure to morpholine and its congeners may lead to liver and kidney damage[1]. There is a potential for morpholine, a secondary amine, to be converted in the body to the potentially carcinogenic N-nitrosomorpholine, although morpholine itself is not classifiable as to its carcinogenicity to humans (Group 3)[1][5][6].

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Cooperation and Development (OECD). The following are detailed methodologies for key toxicological assessments.



Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to classify a substance's oral toxicity.

Principle: A small group of animals is dosed at a defined starting dose level. The outcome (survival or death) determines the next step: dosing at a lower or higher dose level, or terminating the test. This method aims to identify a dose that causes mortality in some animals to determine the toxicity class.

Methodology:

- Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least five days.
- Dose Levels: Predefined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are selected based on existing information about the substance.
- Administration: The test substance is administered orally in a single dose via gavage.
 Animals are fasted prior to dosing.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

Procedure:

- A starting dose is administered to a group of three animals.
- If mortality occurs, the test is repeated with a lower dose in another group of animals.
- If no mortality occurs, a higher dose is administered to another group.
- This process is continued until the dose causing mortality in some animals is identified.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects of a single dermal application of a substance.



Principle: The test substance is applied uniformly to a shaved area of the skin of several experimental animals for a 24-hour period.

Methodology:

- Test Animals: Adult rats, rabbits, or quinea pigs with healthy, intact skin are used.
- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area
 of the trunk of the test animals.
- Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing and nonirritating tape.
- Exposure: The exposure duration is 24 hours.
- Observation: Animals are observed for signs of toxicity and mortality for 14 days after removal of the dressing. Body weight is recorded weekly.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: A single dose of the test substance is applied to a small area of the skin of an animal.

Methodology:

- Test Animal: The albino rabbit is the preferred species.
- Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (approximately 6 cm²) of clipped skin and covered with a gauze patch.
- Exposure: The exposure period is typically 4 hours.



 Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.

Methodology:

- Test Animal: Albino rabbits are typically used.
- Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The
 cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling
 using a standardized scoring system. The reversibility of any lesions is observed for up to 21
 days.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of amino-acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in the genes responsible for synthesizing a specific amino acid (e.g., histidine or tryptophan). The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a medium lacking it.

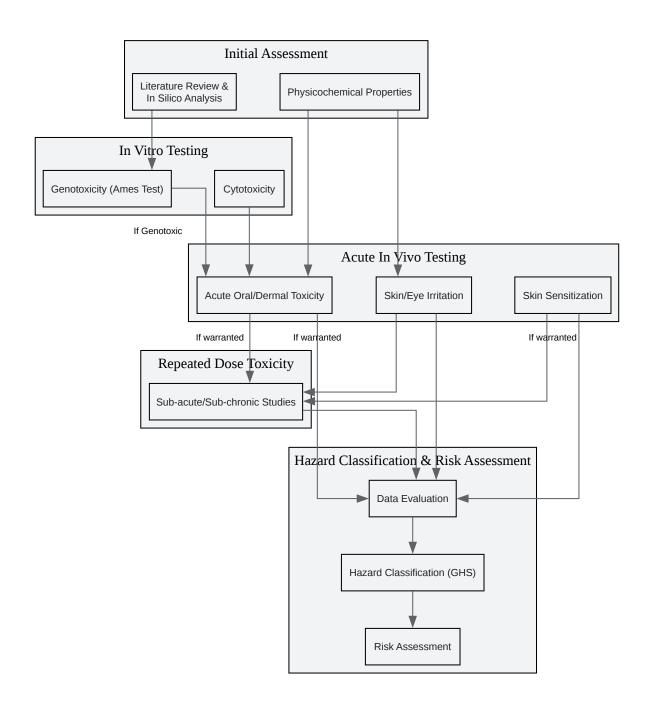
Methodology:



- Test Strains: At least five strains of bacteria are recommended, including those that can detect both base-pair substitution and frameshift mutations.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme preparation that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.
- Procedure (Plate Incorporation Method):
 - The test substance, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.
 - This mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualized Workflows General Toxicological Assessment Workflow



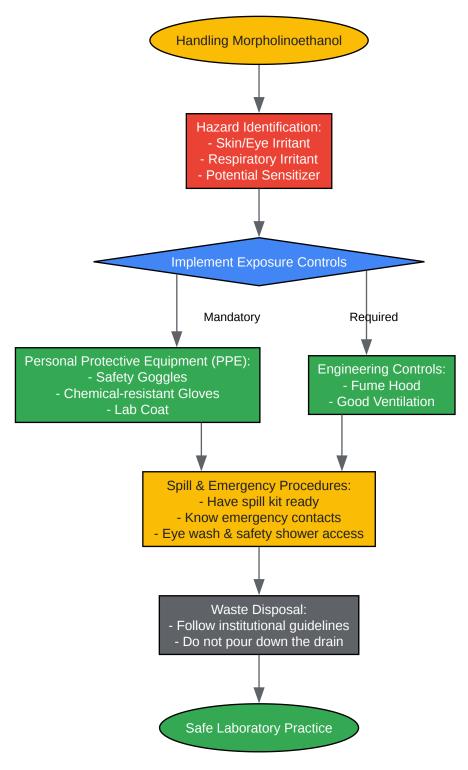


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Caption: A general workflow for the toxicological assessment of a chemical.



Laboratory Handling Decision Pathway for Morpholinoethanol



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Caption: Decision pathway for safe handling of Morpholinoethanol in a lab.

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- To cite this document: BenchChem. [Morpholinoethanol: A Technical Guide to Laboratory Safety and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8693651#safety-and-toxicology-data-for-morpholinoethanol-in-a-lab-setting]

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